molecular formula C20H20N4O3 B5958031 (E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide

(E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5958031
M. Wt: 364.4 g/mol
InChI Key: JQROFFCIBNMDIQ-HZJOSGLMSA-N
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Description

(E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole moiety, a hydrazone linkage, and a furan ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the formation of the hydrazone linkage and the final coupling with the furan ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines .

Scientific Research Applications

(E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[2-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-17(16-7-3-4-8-18(16)24(14)2)12-22-23-20(26)13-21-19(25)10-9-15-6-5-11-27-15/h3-12H,13H2,1-2H3,(H,21,25)(H,23,26)/b10-9+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQROFFCIBNMDIQ-HZJOSGLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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